molecular formula C16H22N2O2 B7508607 1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one

1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one

Cat. No. B7508607
M. Wt: 274.36 g/mol
InChI Key: SAWXBZBWNJCCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It was first synthesized in 2010 and has gained popularity as a designer drug due to its stimulant and euphoric effects.

Mechanism of Action

MPHP acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria. MPHP also acts as a weak serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The effects of MPHP on the body include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, focus, and energy. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction. It can also cause adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

MPHP has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitters. However, its abuse potential and adverse effects limit its use in research.

Future Directions

Further research is needed to fully understand the mechanism of action and long-term effects of MPHP. Additionally, studies on the potential therapeutic applications of MPHP, such as for the treatment of attention deficit hyperactivity disorder (ADHD), may be warranted. The development of safer and more selective compounds that target dopamine and norepinephrine reuptake may also be a promising area of research.
Conclusion:
In conclusion, MPHP is a synthetic cathinone that acts as a potent dopamine and norepinephrine reuptake inhibitor. It has been used in scientific research to study its effects on the central nervous system, but its abuse potential and adverse effects limit its use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MPHP.

Synthesis Methods

The synthesis of MPHP involves the condensation of 4'-methylpropiophenone with piperazine in the presence of an acid catalyst. The resulting product is then acetylated to produce MPHP. The purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

MPHP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(2,3)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXBZBWNJCCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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